1-Chloro-4-ethoxy-2,2-dimethylbutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
DPCSUSCGYVLYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)(C)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 Ethoxy 2,2 Dimethylbutane
Historical Evolution of Ether and Alkyl Halide Synthetic Approaches
The foundational methods for creating ethers and alkyl halides were developed in the 19th and 20th centuries and remain central to organic synthesis.
The creation of the ethoxy moiety in the target molecule draws on well-established etherification reactions. Historically, the synthesis of ethers, such as diethyl ether, was first documented in the 16th century by Valerius Cordus, who distilled a mixture of ethanol and sulfuric acid. youtube.com This acid-catalyzed dehydration of alcohols became a common method for producing simple, symmetrical ethers. britannica.com
However, for creating more complex, unsymmetrical ethers, the Williamson ether synthesis, developed by Alexander Williamson in 1850, proved to be a more versatile and significant breakthrough. britannica.comwikipedia.orgbyjus.com This reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction. mesa247.peunacademy.com The Williamson synthesis was pivotal in confirming the structure of ethers and remains a cornerstone of ether preparation in both laboratory and industrial settings. wikipedia.orgbyjus.com Its mechanism involves a single, concerted step where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond. mesa247.pe
The introduction of a chlorine atom onto an alkane backbone is classically achieved through free-radical halogenation. byjus.com This method, often initiated by ultraviolet (UV) light or heat, proceeds via a free-radical chain mechanism. vedantu.comcognitoedu.org The process was investigated by chemists like Jean-Baptiste Dumas in the 1830s, who noted the light-sensitivity of reactions between chlorine and hydrocarbons. wikipedia.org The chain reaction mechanism was later proposed by Max Bodenstein in 1913. wikipedia.org
The mechanism consists of three key stages:
Initiation: UV light provides the energy for the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals. cognitoedu.orgorganicchemistrytutor.com
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain. organicchemistrytutor.comlibretexts.org
Termination: The reaction ceases when two radicals combine to form a stable molecule. cognitoedu.org
A significant challenge in free-radical halogenation is controlling the reaction's regioselectivity, as it can often produce a mixture of mono- and poly-halogenated isomers. vedantu.comchemistrysteps.com The site of halogenation is determined by the stability of the intermediate alkyl radical, with the general stability order being tertiary > secondary > primary. chemistrysteps.comyoutube.com
Targeted Synthetic Routes to 1-Chloro-4-ethoxy-2,2-dimethylbutane
Synthesizing this compound requires careful consideration of the starting materials and reaction conditions to overcome challenges related to steric hindrance and reaction selectivity.
The Williamson ether synthesis is a primary candidate for constructing the ether linkage in this compound. britannica.com This method relies on an SN2 mechanism, which is highly sensitive to steric hindrance. mesa247.peunacademy.com For an efficient reaction, the alkyl halide substrate should ideally be primary to minimize competing elimination (E2) reactions. masterorganicchemistry.comlibretexts.org
Two main retrosynthetic disconnections are possible for the target molecule using this approach:
Route A: Reaction of sodium ethoxide with 1,4-dichloro-2,2-dimethylbutane (B3190548).
Route B: Reaction of sodium 4-chloro-3,3-dimethylbutan-1-olate with an ethyl halide (e.g., ethyl iodide).
Route B is generally preferred. The alkylating agent (ethyl halide) is a primary halide, which is ideal for the SN2 reaction. wikipedia.orgmasterorganicchemistry.com The nucleophile, while containing a branched carbon chain, has its reactive alkoxide center on a primary carbon, somewhat mitigating steric issues. However, the bulky neopentyl-like group can still slow the reaction. In contrast, Route A would involve the ethoxide nucleophile attacking a primary carbon, but the presence of the bulky dimethylpropyl group adjacent to the reaction center could still present steric challenges, and a secondary reaction at the other chloride is possible. Tertiary alkyl halides are unsuitable for the Williamson synthesis as they predominantly lead to elimination products. masterorganicchemistry.comjk-sci.com
| Route | Nucleophile | Electrophile (Alkyl Halide) | Advantages | Challenges |
|---|---|---|---|---|
| A | Sodium Ethoxide (CH₃CH₂ONa) | 1,4-dichloro-2,2-dimethylbutane | Simple, common nucleophile. | Potential for elimination; risk of reaction at both ends. |
| B | Sodium 4-chloro-3,3-dimethylbutan-1-olate | Ethyl Halide (e.g., CH₃CH₂I) | Uses a primary alkyl halide, favoring SN2. | Synthesis of the required chloro-alcohol precursor. Steric hindrance from the branched alkoxide. |
An alternative strategy involves the electrophilic addition of a hydrogen halide, such as hydrogen chloride (HCl), to an unsaturated precursor. byjus.combyjus.com A suitable starting material for this pathway would be 4-ethoxy-2,2-dimethylbut-1-ene.
The mechanism for this reaction proceeds in two steps:
The electron-rich pi bond of the alkene attacks the electrophilic proton of HCl, forming a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com
The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org
The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. chemistrysteps.com This occurs because it leads to the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of 4-ethoxy-2,2-dimethylbut-1-ene, protonation of the terminal carbon (C1) would initially form a secondary carbocation at C2.
However, systems like this with a neopentyl-like structure are highly prone to carbocation rearrangements. collegedunia.comsarthaks.comembibe.com The initially formed secondary carbocation could undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement would lead to the formation of an isomeric product (2-chloro-4-ethoxy-2,3-dimethylbutane) rather than the desired this compound. Therefore, direct hydrohalogenation of this specific alkene is unlikely to be an effective method for synthesizing the target compound due to competing rearrangement pathways. vedantu.com
This approach involves the direct chlorination of the parent alkane, 1-ethoxy-3,3-dimethylbutane, using Cl₂ in the presence of UV light. cognitoedu.orgwikipedia.org The outcome of this reaction depends on the relative reactivity of the different types of C-H bonds in the molecule.
The 1-ethoxy-3,3-dimethylbutane starting material has several distinct types of hydrogen atoms:
Primary hydrogens on the terminal methyl of the ethoxy group.
Secondary hydrogens on the methylene (B1212753) of the ethoxy group.
Secondary hydrogens on the methylene group at C1 of the butane chain.
Secondary hydrogens on the methylene group at C2 of the butane chain.
Primary hydrogens on the three methyl groups at C3.
Free-radical chlorination is known to be relatively unselective compared to bromination. chemistrysteps.com However, there is a preference for abstracting hydrogens that lead to more stable radical intermediates (tertiary > secondary > primary). youtube.com While there are no tertiary hydrogens in the parent ether, there are multiple secondary and primary positions.
| C-H Bond Type | Relative Rate of Abstraction (Approx. at 30°C) | Number of Hydrogens in 1-ethoxy-3,3-dimethylbutane | Statistical Product Contribution (Relative Rate x No. of H) |
|---|---|---|---|
| Primary (1°) | 1 | 12 (9 on t-butyl, 3 on ethyl) | 12 |
| Secondary (2°) | 3.25 | 4 (2 on butane chain, 2 on ethyl) | 13 |
| Tertiary (3°) | 4.43 | 0 | 0 |
Note: Data adapted from typical alkane halogenation studies. The presence of the ether oxygen can influence these rates. wikipedia.org
Based on statistical probability and the inherent reactivity of the C-H bonds, this method would produce a complex mixture of monochlorinated products. study.com The desired product, this compound, would be formed by chlorination at one of the primary methyl groups of the neopentyl structure. However, significant amounts of other isomers, such as 2-chloro-1-ethoxy-3,3-dimethylbutane and products chlorinated on the ethoxy group, would also be expected. brainly.comstudy.com Therefore, achieving high selectivity for the target compound via this method would be difficult, necessitating challenging purification steps.
Palladium-catalyzed and Transition Metal-Free Approaches to C-O and C-Halogen Bond Formation
The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. Both transition-metal-catalyzed and metal-free methods offer viable, though mechanistically distinct, routes to the ether and alkyl halide moieties present in this compound.
Palladium-Catalyzed Approaches: Palladium catalysis has become a powerful tool for forming C-O bonds, particularly in the context of aryl ethers (Buchwald-Hartwig etherification). However, its application to the synthesis of alkyl ethers from unactivated alkyl halides can be challenging. mit.edu Similarly, while transition metals are widely used to create C-halogen bonds, these methods often focus on aryl, vinyl, or activated alkyl systems. acs.orgnih.gov The primary difficulties in applying these methods to substrates like those involved in the synthesis of this compound include slow oxidative addition of sp³-hybridized C-X bonds and the propensity for β-hydride elimination from alkyl-metal intermediates. core.ac.ukuwindsor.ca
Despite these challenges, specialized palladium catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to promote cross-coupling reactions involving alkyl electrophiles. core.ac.ukunc.edursc.org Such a reaction could hypothetically involve the coupling of an ethoxide source with a precursor like 1,4-dichloro-2,2-dimethylbutane.
Transition Metal-Free Approaches: For a simple, primary alkyl halide like this compound, traditional transition-metal-free nucleophilic substitution reactions are often more direct and efficient. The formation of the ether and chloride bonds would typically proceed via an Sₙ2 mechanism. ncert.nic.in For instance, the ether bond could be formed by reacting a precursor such as 4-chloro-3,3-dimethylbutan-1-ol with sodium ethoxide. The C-Cl bond can be installed by treating the corresponding alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol, with reagents like thionyl chloride or phosphorus halides. pw.livebyjus.com These reactions avoid the cost and potential toxicity of transition metal catalysts and are often highly effective for primary substrates. pw.live
| Approach | General Reaction | Catalyst/Reagent | Key Advantages | Challenges for Target Molecule |
|---|---|---|---|---|
| Palladium-Catalyzed C-O Formation | R-OH + R'-X → R-O-R' | Pd catalyst + Ligand (e.g., Biarylphosphine) | High functional group tolerance, mild conditions. mit.edu | Slow oxidative addition, β-hydride elimination with alkyl halides. core.ac.ukuwindsor.ca |
| Transition Metal-Catalyzed C-Cl Formation | R-H + Halogen Source → R-Cl | Various (Pd, Cu, Fe) | Direct C-H functionalization, high selectivity. acs.org | Typically requires activated C-H bonds, not ideal for simple alkanes. |
| Transition Metal-Free C-O Formation (Sₙ2) | R-OH + Base → R-O⁻ ; R-O⁻ + R'-X → R-O-R' | Strong Base (e.g., NaH) | High yield for primary substrates, cost-effective. | Requires stoichiometric base, potential for elimination side reactions. |
| Transition Metal-Free C-Cl Formation (from alcohol) | R-OH → R-Cl | SOCl₂, PCl₃, HCl | Well-established, high conversion, pure products. ncert.nic.in | Reagents can be harsh and require careful handling. |
Green Chemistry and Sustainable Synthesis of this compound
Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources in chemical production. ajgreenchem.comajgreenchem.com These principles can be effectively applied to the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which is a significant departure from conventional heating methods. ajgreenchem.com This technique leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction time, increased product yields, and enhanced purity. ajgreenchem.comresearchgate.netresearchgate.net
For the synthesis of this compound, converting the precursor alcohol to the alkyl chloride or forming the ether linkage could be accelerated using microwave heating. Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, where the reactants are adsorbed onto a solid mineral support or react neat. ajgreenchem.comajgreenchem.com This approach aligns with green chemistry goals by eliminating the use and disposal of potentially hazardous organic solvents. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Mechanism | Conductive heating from an external source | Direct dielectric heating of polar molecules |
| Reaction Time | Hours to days | Minutes. nih.gov |
| Energy Efficiency | Lower; heats vessel and surroundings | Higher; heats only the reaction mixture. ajgreenchem.com |
| Yield & Selectivity | Variable, often with by-product formation | Often higher yields and improved selectivity. ajgreenchem.com |
| Solvent Use | Typically requires high-boiling solvents | Enables solvent-free conditions. ajgreenchem.com |
Phase-Transfer Catalysis (PTC): Many synthetic reactions, including nucleophilic substitutions to form ethers or alkyl halides, involve reactants that are mutually insoluble. For example, an inorganic salt (like sodium ethoxide or sodium chloride) is soluble in water but insoluble in the organic substrate. dalalinstitute.com Phase-transfer catalysis overcomes this issue by using a catalyst (PTC), such as a quaternary ammonium (B1175870) or phosphonium salt, to transport the nucleophilic anion from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgcrdeepjournal.org This technique accelerates reaction rates, allows for milder conditions, and can eliminate the need for expensive, anhydrous organic solvents, making it a valuable tool in green chemistry. dalalinstitute.combiomedres.us
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C that are gaining attention as green solvents. hidenisochema.com They are non-volatile, which reduces air pollution from volatile organic compounds (VOCs), and possess high thermal stability. hidenisochema.comresearchgate.net In the context of synthesizing this compound, an ionic liquid could serve as the reaction medium. Certain ionic liquids can also act as both the solvent and the halide source for converting an alcohol to an alkyl halide, simplifying the process and allowing for the recycling of the medium. organic-chemistry.orgsemanticscholar.org This dual role enhances reaction kinetics and offers a more sustainable alternative to traditional methods. organic-chemistry.org
Mechanistic Studies of this compound Formation Reactions
Understanding the underlying mechanisms of the bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound from suitable precursors would primarily involve nucleophilic substitution reactions.
The two primary mechanisms for nucleophilic substitution are Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). ucsb.edubyjus.com The structure of the substrate is a key determinant of the operative pathway.
Sₙ2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction proceeds through a high-energy pentacoordinate transition state. youtube.com This pathway is favored by primary and secondary substrates with minimal steric hindrance. ncert.nic.inbyjus.com Given that the reaction sites for forming this compound are on primary carbons, the Sₙ2 mechanism is the most probable pathway.
Sₙ1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. ucsb.edu The first step, the formation of the carbocation, is the slow, rate-determining step. byjus.com This pathway is favored by tertiary substrates that can form stable carbocations. A primary carbocation is highly unstable, making the Sₙ1 pathway extremely unlikely for the synthesis of this compound.
Therefore, whether forming the C-O ether bond or the C-Cl bond from an alcohol, the reaction is expected to proceed via an Sₙ2 transition state without the formation of a discrete reaction intermediate.
Kinetic studies provide quantitative insight into reaction mechanisms. The rate laws for Sₙ1 and Sₙ2 reactions are distinct and serve as a primary method for differentiating between them.
Sₙ2 Kinetics: As the Sₙ2 reaction is a bimolecular process, its rate depends on the concentration of both the substrate and the nucleophile. byjus.comlibretexts.org The rate law is expressed as: Rate = k[Substrate][Nucleophile] This means the reaction follows second-order kinetics. ncert.nic.in Doubling the concentration of either the substrate (e.g., 4-ethoxy-2,2-dimethylbutan-1-ol) or the nucleophile (e.g., a chloride source) would double the reaction rate.
Sₙ1 Kinetics: The rate of an Sₙ1 reaction depends only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step and does not involve the nucleophile. byjus.com The rate law is: Rate = k[Substrate] This reaction follows first-order kinetics.
For the formation of this compound, kinetic experiments would be expected to show a second-order rate dependence, confirming the operation of an Sₙ2 mechanism.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps | One step (concerted) |
| Intermediate | Carbocation | None (only a transition state) |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Stereochemistry | Racemization | Inversion of configuration |
Despite a comprehensive search for scientific literature, no specific studies detailing the synthesis or the optimization of reaction parameters for "this compound" could be located. The information required to generate an article with detailed research findings and data tables on the yield and selectivity control for this particular compound is not available in the public domain.
Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for "this compound."
Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Ethoxy 2,2 Dimethylbutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-Chloro-4-ethoxy-2,2-dimethylbutane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and define the chemical environment of each atom.
The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The structure, CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂Cl, dictates the appearance of several unique signals. The chemical shift (δ) of each proton is influenced by shielding and deshielding effects from adjacent electronegative atoms (oxygen and chlorine) and alkyl groups.
Spin-spin coupling, observed as the splitting of signals into multiplets, arises from the interaction of non-equivalent protons on adjacent carbon atoms and follows the n+1 rule. This analysis is crucial for confirming the sequence of methylene (B1212753) groups and their relationship to other structural fragments.
Based on established principles and data from analogous structures, the predicted ¹H NMR spectral data are summarized below.
Predicted ¹H NMR Data for this compound
| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Protons |
|---|---|---|---|---|---|
| a | -C(CH₃)₂ | ~0.95 | Singlet (s) | 6H | None |
| b | -OCH₂CH₃ | ~1.18 | Triplet (t) | 3H | c |
| c | -OCH₂ CH₃ | ~3.40 | Quartet (q) | 2H | b |
| d | -OCH₂ CH₂- | ~3.35 | Triplet (t) | 2H | e |
| e | -OCH₂CH₂ - | ~1.60 | Triplet (t) | 2H | d |
Note: Predicted values are estimates based on analogous compounds and general spectroscopic principles. The solvent is typically CDCl₃.
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In this compound, all eight carbon atoms are chemically non-equivalent and are expected to produce distinct signals. The chemical shifts are highly dependent on the hybridization and the electronic environment, with carbons bonded to electronegative atoms (oxygen and chlorine) appearing further downfield.
Predicted ¹³C NMR Data for this compound
| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -C(C H₃)₂ | ~25 |
| 2 | -OCH₂C H₃ | ~15 |
| 3 | -OC H₂CH₃ | ~66 |
| 4 | -OC H₂CH₂- | ~70 |
| 5 | -OCH₂C H₂- | ~38 |
| 6 | -C (CH₃)₂ | ~36 |
Note: Predicted values are estimates. Quaternary carbons (like C-6) typically show lower intensity signals.
To definitively assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, COSY would show cross-peaks connecting the protons of the ethoxy group (protons 'b' with 'c') and the protons of the butoxy chain ('d' with 'e'), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons (¹H-¹³C one-bond correlations). It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum (e.g., C-2 to H-b, C-3 to H-c, C-4 to H-d, C-5 to H-e, C-7 to H-f, and C-1 to H-a).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations would include:
Protons 'a' (-C(CH₃ )₂) showing a correlation to the quaternary carbon C-6 and the methylene carbon C-7.
Protons 'f' (-CH₂ Cl) correlating to the quaternary carbon C-6.
Protons 'e' (-OCH₂CH₂ -) correlating to the quaternary carbon C-6 and the ether-linked carbon C-4.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers. These methods are based on the absorption or scattering of light due to the vibrations of molecular bonds.
The IR and Raman spectra of this compound are expected to be dominated by absorptions corresponding to its alkane framework, but the key diagnostic peaks are those associated with the ether and alkyl chloride functional groups. libretexts.org
Ether (C-O-C) Moiety: The most characteristic vibration for an ether linkage is the strong C-O-C asymmetric stretching band. spectroscopyonline.com For saturated aliphatic ethers, this typically appears in the IR spectrum as a strong, prominent band between 1150 and 1070 cm⁻¹. spectroscopyonline.com The corresponding symmetric stretch is generally weaker and appears at a lower frequency.
Alkyl Halide (C-Cl) Moiety: The carbon-chlorine stretching vibration (C-Cl) is found in the fingerprint region of the IR spectrum. For primary chloroalkanes, this absorption typically occurs in the 730-650 cm⁻¹ range. The intensity of this band can be variable.
Other expected vibrations include C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹ and C-H bending vibrations between 1470 and 1365 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-O-C Asymmetric Stretch | Ether | 1150 - 1070 | Strong |
| C-Cl Stretch | Alkyl Halide | 730 - 650 | Medium to Strong |
| C-H Stretch | Alkane (sp³) | 2960 - 2850 | Strong |
This compound possesses several single bonds (C-C and C-O) around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). These different spatial arrangements can, in principle, be distinguished using vibrational spectroscopy.
In practice, at room temperature, the molecule exists as a mixture of these conformers, and the observed spectrum is a superposition of the spectra of all populated forms. Through temperature-dependent studies or by comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to identify the most stable conformer and assign spectral features to specific rotational arrangements. nih.govarxiv.org For example, the precise frequency of the C-Cl stretch can be influenced by the gauche or anti arrangement of adjacent groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways. However, no specific HRMS data for this compound, including its precise molecular formula confirmation or detailed fragmentation analysis, has been found in the public domain.
Detailed experimental studies outlining the fragmentation patterns of this compound under either Electron Ionization (EI) or Electrospray Ionization (ESI) conditions are not available in the reviewed scientific literature. While general fragmentation behaviors of alkyl halides and ethers are well-documented, specific data, including detailed tables of fragment ions and their relative abundances for the title compound, remain unpublished.
Table 1: Hypothetical HRMS Fragmentation Data for this compound (No Experimental Data Available)
| Theoretical Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |
| [M]+• | C₈H₁₇ClO+• | 164.0968 | Molecular Ion |
| [M-Cl]+ | C₈H₁₇O+ | 129.1279 | Loss of chlorine radical |
| [M-C₂H₅O]+ | C₆H₁₂Cl+ | 119.0628 | Loss of ethoxy radical |
| [C₄H₉]+ | C₄H₉+ | 57.0704 | Cleavage at C-C bond |
| [C₂H₅O]+ | C₂H₅O+ | 45.0340 | Ethoxy cation |
| [CH₂Cl]+ | CH₂Cl+ | 49.9821 | Alpha-cleavage |
Note: This table is purely illustrative and based on general fragmentation principles of similar compounds. No experimental data supports these specific values for this compound.
The presence of chlorine in this compound would produce a characteristic isotopic pattern in its mass spectrum, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1. This isotopic signature is a key confirmation of the elemental composition. However, no published mass spectra are available to demonstrate this isotopic abundance analysis for the title compound.
Table 2: Expected Isotopic Pattern for Molecular Ion of this compound (Theoretical)
| Isotopologue | Chemical Formula | Expected m/z | Relative Abundance (%) |
| M | C₈H₁₇³⁵ClO | 164.0968 | 100 |
| M+1 | C₇¹³CH₁₇³⁵ClO | 165.1002 | 8.8 |
| M+2 | C₈H₁₇³⁷ClO | 166.0938 | 32.0 |
Note: This table represents a theoretical prediction. No experimental verification for this compound is available.
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
There is no information available to indicate whether this compound is a crystalline solid at any temperature. Consequently, no X-ray crystallography studies have been performed, and no data regarding its solid-state structure, such as unit cell dimensions, bond lengths, or bond angles, have been published.
Reactivity, Transformations, and Reaction Mechanisms of 1 Chloro 4 Ethoxy 2,2 Dimethylbutane
Elimination Reactions (E1 and E2) Leading to Unsaturated Derivatives
Elimination reactions, which result in the formation of an alkene, are often in competition with substitution reactions. For 1-chloro-4-ethoxy-2,2-dimethylbutane, both E1 and E2 mechanisms are plausible under appropriate conditions.
Elimination of HCl from this compound requires the removal of a proton from the beta-carbon (C2). However, the C2 carbon has no hydrogen atoms. Therefore, elimination must involve the removal of a proton from the C3 carbon. This would lead to the formation of 4-ethoxy-2,2-dimethyl-1-butene as the sole elimination product. Consequently, the concepts of Saytzeff and Hofmann regioselectivity are not applicable in this specific case, as there is only one possible constitutional isomer that can be formed.
Since the elimination reaction of this compound can only form a terminal alkene (4-ethoxy-2,2-dimethyl-1-butene), there are no E/Z (cis/trans) isomers possible. Therefore, stereoselectivity in the context of alkene geometry is not a factor in the elimination reactions of this compound. The primary mechanistic consideration would be the stereochemical requirement for the E2 reaction, which typically proceeds via an anti-periplanar arrangement of the proton being removed and the leaving group.
Ether Cleavage Reactions of the Ethoxy Moiety
Ethers are generally stable and unreactive, which is why they are often used as solvents. libretexts.org However, the carbon-oxygen bond of the ethoxy group in this compound can be cleaved under specific conditions, such as in the presence of strong acids or through reductive and oxidative methods.
The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, a nucleophile (typically the halide ion from the acid) attacks one of the adjacent carbon atoms, cleaving the C-O bond. wikipedia.org
For this compound, the carbon atom of the ethoxy group is primary. Therefore, the subsequent nucleophilic attack by a halide ion (e.g., I⁻ or Br⁻) is expected to proceed through an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org
The mechanism involves two main steps:
Protonation: The ether oxygen is protonated by the strong acid (HX), forming a protonated ether intermediate. This step is a rapid equilibrium.
Nucleophilic Attack: The halide anion (X⁻), a good nucleophile, performs a backside attack on the less sterically hindered carbon of the protonated ether. In this case, it would be the ethyl group, leading to the formation of a haloalkane and an alcohol.
If an excess of the hydrohalic acid is used, the alcohol product initially formed (4-chloro-3,3-dimethylbutan-1-ol) can undergo a subsequent substitution reaction to yield a dihaloalkane. libretexts.org
Table 1: Conditions for Acid-Catalyzed Ether Cleavage
| Reagent(s) | Mechanism | Expected Products from this compound |
|---|---|---|
| Concentrated HI or HBr (1 equiv.), heat | S(_N)2 | Ethyl halide and 4-chloro-3,3-dimethylbutan-1-ol |
| Concentrated HI or HBr (excess), heat | S(_N)2 | Ethyl halide and 1,4-dichloro-2,2-dimethylbutane (B3190548) (or corresponding diiodo/bromoalkane) |
| Boron tribromide (BBr₃) | Lewis acid-catalyzed cleavage | Ethyl bromide and a boron-alkoxide intermediate, which upon workup yields 4-chloro-3,3-dimethylbutan-1-ol |
Beyond acid-catalyzed methods, ether linkages can be cleaved through reductive or oxidative pathways, often offering milder conditions or different selectivities.
Reductive Cleavage: This process involves the cleavage of the C–O bond with the addition of hydrogen, typically using a reducing agent and often a catalyst. While some methods are specific to aryl ethers, others can be applied to aliphatic ethers. d-nb.info For example, systems using triethylsilane (HSiEt₃) in the presence of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can effectively reduce primary ethers to the corresponding hydrocarbons. organic-chemistry.org Applying this to this compound would likely cleave the ethoxy group to yield 1-chloro-2,2-dimethylbutane.
Oxidative Cleavage: This method involves breaking the C-O bond using an oxidizing agent. These reactions often proceed via radical mechanisms and can be initiated photochemically or with chemical oxidants. psu.edu For instance, the oxidation of aliphatic ethers can be achieved with reagents like manganese catalysts in the presence of molecular oxygen and light, which typically convert the ether to carbonyl compounds. nih.gov Another approach involves using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or sodium bromate, which can achieve oxidative cleavage under relatively mild conditions. masterorganicchemistry.com
Table 2: Alternative Ether Cleavage Methods
| Method Type | Reagent(s) | General Transformation |
|---|---|---|
| Reductive | HSiEt₃ / B(C₆F₅)₃ | R-O-R' → R-H + H-R' organic-chemistry.org |
| Reductive | Alkali metals (e.g., Na, Li) | R-O-R' → R-H + R'-OH (after workup) researchgate.net |
| Oxidative | Mn catalyst / O₂ / light | R-CH₂-O-R' → R-CHO or R-COOH nih.gov |
Reactions Involving the Branched Alkane Backbone (e.g., C-H Activation, Functionalization)
The alkane backbone of this compound, characterized by a quaternary carbon (a neopentyl-like structure), is generally inert due to the strength of its C-H and C-C bonds. researchgate.net However, modern synthetic methods involving transition-metal-catalyzed C-H activation can enable the selective functionalization of these otherwise unreactive bonds. acs.orgacs.org
Achieving regioselectivity in C-H activation is a primary challenge. nih.gov In this compound, there are several distinct C-H bonds:
The C-H bonds of the two methyl groups.
The C-H bonds of the methylene (B1212753) group adjacent to the ether oxygen ( to the oxygen).
The C-H bonds of the methylene group adjacent to the chlorine atom ( to the chlorine).
The presence of the ether and chloro functionalities can influence the reactivity and selectivity of C-H activation. The methylene C-H bonds adjacent to the ether oxygen are often more susceptible to radical abstraction or deprotonation due to the influence of the heteroatom. psu.edu Directed C-H activation, where the catalyst is guided to a specific C-H bond by a directing group, is a powerful strategy for achieving high selectivity. acs.orgyoutube.com While the chloro and ethoxy groups in this molecule are not traditional directing groups, their electronic influence and steric profile would play a key role in any attempted C-H functionalization.
Utilization of this compound in Cross-Coupling and Other Metal-Catalyzed Reactions
The primary alkyl chloride in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. nih.gov While alkyl chlorides are generally less reactive than the corresponding bromides and iodides, significant progress has been made in developing catalytic systems, particularly using nickel and palladium, that can effectively activate these stable C-Cl bonds. nih.govmit.educore.ac.uk
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for coupling unactivated alkyl electrophiles. nih.govmit.edu Cross-electrophile coupling, for example, allows for the reaction of two different electrophiles, such as an aryl chloride and an alkyl chloride, in the presence of a reducing agent (e.g., zinc or manganese metal). nih.govnih.govacs.org this compound could serve as the alkyl partner in such reactions to form more complex structures.
Palladium-Catalyzed Couplings (Heck-type Reactions): The Mizoroki-Heck reaction, which traditionally couples aryl or vinyl halides with alkenes, has been extended to include unactivated alkyl halides. nih.govacs.org These reactions often require specific ligands and conditions to prevent side reactions like β-hydride elimination. nih.gov Given that this compound is a primary chloride, it is a suitable candidate for these transformations. Some modern protocols even utilize light irradiation to facilitate the reaction at room temperature. nih.govacs.org
Table 3: Potential Metal-Catalyzed Reactions
| Reaction Type | Catalyst System (Example) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Negishi Coupling | Pd₂(dba)₃ / P(Cyp)₃ core.ac.uk | Organozinc reagent (R-ZnX) | C(sp³)–C(sp³, sp², sp) |
| Suzuki Coupling | Ni(cod)₂ / Ligand mit.edu | Organoboron reagent (R-B(OR)₂) | C(sp³)–C(sp², sp) |
| Cross-Electrophile Coupling | NiBr₂ / PyBCamCN / Zn nih.govnih.gov | Aryl chloride (Ar-Cl) | C(sp³)–C(sp²) |
| Heck-type Reaction | Pd(OAc)₂ / Ligand or Light nih.govacs.org | Alkene (e.g., styrene) | C(sp³)–C(sp²) |
Theoretical and Computational Chemistry Studies of 1 Chloro 4 Ethoxy 2,2 Dimethylbutane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations would typically involve methods like Density Functional Theory (DFT) and ab initio calculations to model the electronic structure and derive various molecular properties of 1-Chloro-4-ethoxy-2,2-dimethylbutane.
Geometry Optimization and Energy Minimization using DFT and Ab Initio Methods
A foundational step in computational chemistry is to determine the most stable three-dimensional arrangement of a molecule, known as its equilibrium geometry. This is achieved through geometry optimization and energy minimization.
DFT and Ab Initio Methods: Researchers would employ methods like B3LYP or MP2 with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the molecule's energy at different geometries. The algorithm systematically alters bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. While no specific studies exist for this compound, this process would yield precise data on its structural parameters.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species.
Analysis: An MEP analysis for this compound would illustrate the electrophilic and nucleophilic sites. It would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This analysis helps in understanding non-covalent interactions and chemical reactivity, though specific MEP maps for this compound have not been published.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. Calculations for this compound would provide the energies of these orbitals and the magnitude of the gap, offering insights into its kinetic stability and electronic properties, but this data is not currently available.
Conformational Analysis and Potential Energy Surface Exploration
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these and the energy required to interconvert between them.
Identification of Stable Conformers and Energy Barriers
This analysis involves systematically rotating the molecule around its flexible single bonds and calculating the energy of each resulting conformation.
Potential Energy Surface: The results are used to map out a potential energy surface (PES), which shows low-energy valleys corresponding to stable conformers (local minima) and high-energy peaks representing the transition states between them (saddle points). This would reveal the most likely shapes the molecule adopts and the energy barriers to rotation, though a specific PES for this compound has not been documented in research literature.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for temperature and solvent effects.
Exploring Conformations: An MD simulation of this compound would involve simulating the motion of its atoms over a period of time (from picoseconds to microseconds). This allows for a comprehensive exploration of the accessible conformational space, revealing not only the stable conformers but also the pathways and timescales of transitions between them. Such simulations offer a more realistic picture of the molecule's flexibility and behavior in a given environment, but no such studies have been published for this specific compound.
Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which are essential for their identification and structural characterization. Techniques such as Density Functional Theory (DFT) and ab initio methods can calculate various spectroscopic parameters with a high degree of accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its most stable conformation (lowest energy state).
Magnetic Shielding Calculation: Using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated. researchgate.net
Chemical Shift Determination: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Recent advancements in machine learning, trained on large datasets of experimental and calculated spectra, have also emerged as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov For this compound, these calculations can help assign specific peaks in an experimental spectrum to the correct protons and carbon atoms, which can be challenging in molecules with multiple similar chemical environments.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT B3LYP/6-31G(d) method with GIAO.
¹H NMR| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethoxy) | 1.21 |
| CH₂ (ethoxy) | 3.48 |
| CH₂ (butane chain, C4) | 3.42 |
| CH₂ (butane chain, C3) | 1.65 |
| C(CH₃)₂ | 1.05 |
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethoxy) | 15.3 |
| CH₂ (ethoxy) | 66.5 |
| CH₂ (butane chain, C4) | 70.1 |
| CH₂ (butane chain, C3) | 39.8 |
| C(CH₃)₂ | 35.2 |
| CH₃ (gem-dimethyl) | 24.5 |
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is generated, which can be diagonalized to yield the vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration, such as stretching, bending, or rocking). researchgate.net These calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net
Reaction Mechanism Elucidation and Transition State Characterization through Computational Modeling
As a primary alkyl halide, this compound can potentially undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions. leah4sci.comlibretexts.org Computational modeling is a critical tool for elucidating the detailed mechanisms of these competing pathways. quizlet.com
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. Key aspects of this analysis include:
Locating Stationary Points: This involves optimizing the geometries of the reactants, products, and any intermediates.
Transition State (TS) Searching: A crucial part of the process is locating the transition state, which is the highest energy point along the reaction coordinate. leah4sci.com The TS represents the energy barrier that must be overcome for the reaction to proceed.
Activation Energy Calculation: The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
For this compound, computational studies could compare the activation energies for the Sₙ2 and E2 pathways when reacting with a species that can act as both a nucleophile and a base (e.g., hydroxide, OH⁻). The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon bearing the chlorine atom, leading to an inversion of stereochemistry. quizlet.com The E2 reaction involves the base abstracting a proton from the carbon adjacent to the one with the leaving group, in a concerted step to form an alkene. leah4sci.com
The steric hindrance caused by the bulky 2,2-dimethyl groups is a significant factor. While these groups are on the C2 carbon and the reaction center is C1, their presence can influence the preferred reaction pathway. Computational modeling can precisely quantify these steric effects on the transition state energies, helping to predict whether substitution or elimination will be the major reaction product under specific conditions. libretexts.orgquizlet.com
Table 2: Hypothetical Calculated Activation Energies for Competing Sₙ2 and E2 Reactions Reactant: this compound + CH₃O⁻
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Predicted Outcome |
|---|---|---|---|
| Sₙ2 | DFT (B3LYP/6-311+G**) | 85.4 | Major Product |
Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 4 Ethoxy 2,2 Dimethylbutane in Research Contexts
Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 1-Chloro-4-ethoxy-2,2-dimethylbutane, both gas and liquid chromatography offer robust solutions for isolation, purity evaluation, and analysis of any potential isomers.
Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds such as halogenated ethers. epa.gov The technique separates compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. nih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): This detector is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it ideal for quantification when coupled with appropriate calibration standards.
Thermal Conductivity Detector (TCD): A universal detector that responds to all compounds, TCD is less sensitive than FID but is non-destructive, which can be advantageous in specific research applications.
Mass Spectrometry (MS): When used as a detector for GC, MS provides not only quantification but also definitive structural identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. nih.gov
For the analysis of this compound, a mid-polarity capillary column is often optimal. The conditions must be carefully optimized to ensure good resolution and peak shape. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Column | SH-624 (60m x 0.32 mm I.D., 1.80 µm) or similar 5% Phenyl-95% Dimethylpolysiloxane phase | Provides good selectivity for separating halogenated and oxygenated compounds from potential impurities or reaction byproducts. shimadzu.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can offer faster analysis times. |
| Injection Mode | Split/Splitless | Split mode is used for higher concentration samples to prevent column overloading, while splitless is used for trace analysis. nih.gov |
| Injector Temperature | 220-250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. nih.gov |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | FID or MS | FID for robust quantification; MS for positive identification and structural analysis. researchgate.net |
While GC is often the primary choice for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for less volatile impurities or when derivatization is employed. mdpi.com HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. tandfonline.com
For a non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. A key challenge is detection, as the molecule lacks a strong chromophore for UV-Vis detection. Advanced detection systems can overcome this limitation:
Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the mobile phase eluting from the column. tandfonline.com It is suitable for isocratic separations where the mobile phase composition is constant.
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles, making it more sensitive than RI and compatible with gradient elution.
Mass Spectrometry (MS): As with GC, coupling HPLC to a mass spectrometer provides the highest level of sensitivity and specificity. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 or C8 (e.g., 250 mm × 4.6 mm, 5 µm) | Standard reversed-phase columns that effectively retain and separate non-polar to moderately polar compounds. acs.org |
| Mobile Phase | Acetonitrile and Water Gradient | A common solvent system for reversed-phase HPLC, with the gradient adjusted to achieve optimal separation. nih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30-40 °C | Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility. acs.org |
| Detection | RI, ELSD, or MS | Selection depends on the required sensitivity and the need for structural confirmation. tandfonline.comnih.gov |
Hyphenated Analytical Techniques for Comprehensive Characterization (GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and comprehensive characterization of chemical compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for identifying volatile organic compounds. shimadzu.com For this compound, electron ionization (EI) would produce a reproducible fragmentation pattern, or "mass spectrum." This spectrum serves as a chemical fingerprint. Key expected fragments would arise from the cleavage of the C-Cl bond, the ether C-O bond, and alpha-cleavage adjacent to the oxygen, providing conclusive structural evidence. researchgate.net The presence of chlorine would be indicated by the characteristic M+2 isotopic peak, where the ratio of the main molecular ion peak to its isotope peak is approximately 3:1. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyses requiring extremely high sensitivity or for samples in complex matrices, LC-MS/MS is the method of choice. acs.org After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the analyte is then selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels. acs.org
| Technique | Primary Advantage | Application for this compound |
|---|---|---|
| GC-MS | Provides definitive structural identification through characteristic fragmentation patterns and mass spectra. shimadzu.com | Confirmation of identity in synthesis products, identification of impurities, and isomer differentiation. |
| LC-MS/MS | Offers exceptional sensitivity and selectivity, especially in complex sample matrices. researchgate.net | Trace-level quantification in environmental or biological research contexts; characterization of non-volatile byproducts. |
Development of Specific Quantitative Assays for Research-Scale Studies
In a research context, it is often necessary to develop specific quantitative assays to monitor the progress of a chemical reaction or to precisely determine the purity of the final product. bruker.com The chromatographic methods described above form the basis of such assays.
For instance, the synthesis of this compound, potentially via a Williamson ether synthesis or a related pathway, can be monitored over time. wikipedia.orgresearchgate.net This involves:
Sampling: Small, measured aliquots are withdrawn from the reaction vessel at specific time intervals.
Quenching: The reaction in the aliquot is immediately stopped to prevent further chemical change.
Analysis: The samples are analyzed using a pre-developed GC or HPLC method. An internal standard is typically added to improve quantitative accuracy.
Quantification: By comparing the peak area of the analyte to that of the internal standard and using a calibration curve, the concentration of reactants, intermediates, and the final product can be determined at each time point.
This approach provides valuable kinetic data, helps optimize reaction conditions (e.g., temperature, catalyst loading), and ultimately allows for the accurate determination of reaction yield and product purity. bruker.com
| Time (minutes) | Reactant A Concentration (M) | Product Concentration (M) | Purity by Area % |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0% |
| 30 | 0.65 | 0.35 | 95.5% |
| 60 | 0.38 | 0.62 | 97.1% |
| 120 | 0.15 | 0.85 | 98.5% |
| 240 | 0.02 | 0.98 | 99.2% |
Environmental Fate and Degradation Studies Academic and Mechanistic Focus
Abiotic Degradation Pathways in Model Systems
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment, such as reactions with water or sunlight.
Hydrolysis is a primary abiotic degradation pathway for many halogenated alkanes in aqueous environments. Research in this area would focus on quantifying the rate at which 1-Chloro-4-ethoxy-2,2-dimethylbutane reacts with water and elucidating the reaction mechanism.
As a primary chloroalkane, the compound would be expected to undergo slow nucleophilic substitution by water. The presence of the ether group and the bulky dimethyl group near the reaction center could influence the rate and pathway of this reaction. A typical academic study would involve measuring the disappearance of the parent compound over time in buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) and temperatures to determine the rate constants and activation energy.
Table 1: Illustrative Data Table for Hydrolysis Kinetics Study This table represents the type of data that would be generated in a hydrolysis study. Specific values for this compound are not available in the literature.
| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂) (days) |
|---|---|---|---|
| 4.0 | 25 | Value | Value |
| 7.0 | 25 | Value | Value |
| 9.0 | 25 | Value | Value |
Direct photolysis (breakdown by direct absorption of sunlight) and indirect photolysis (reaction with photochemically generated species like hydroxyl radicals) are critical degradation pathways, particularly in the atmosphere and surface waters.
Studies would measure the compound's ultraviolet-visible (UV-Vis) absorption spectrum to see if it absorbs light at wavelengths present in sunlight (>290 nm). For atmospheric fate, researchers would determine the rate constant for its reaction with hydroxyl radicals (•OH), which is the primary daytime oxidant in the troposphere. This would allow for the calculation of its atmospheric half-life. No specific experimental data on these processes for this compound have been published.
Biotransformation and Biodegradation in Model Microbial Systems
Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process determining the ultimate environmental fate of a chemical.
No published studies have identified the biotransformation products or metabolic pathways for this compound. Research in this area would typically involve incubating the compound with specific microbial cultures or environmental microcosms (e.g., activated sludge, soil slurries) and using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate and final breakdown products. Potential pathways could include initial cleavage of the carbon-chlorine bond or metabolism of the ethoxy group.
Sorption, Volatilization, and Transport Phenomena in Academic Models
The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. Sorption to soil and sediment, as well as volatilization from water to air, are key transport phenomena. These processes are often estimated using partition coefficients, but specific experimental values for this compound are not available.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights Regarding 1-Chloro-4-ethoxy-2,2-dimethylbutane
Direct academic contributions focusing solely on this compound are sparse. Its primary recognition in the scientific literature comes from its classification as a halogenated ether. The insights we can glean about this compound are therefore largely inferential, based on the well-documented chemistry of its constituent functional groups: a chloroalkane and an ether, with a notable neopentyl-like carbon skeleton.
The key academic insights relevant to this compound can be summarized as follows:
Steric Hindrance: The 2,2-dimethylpropyl group (a neopentyl-like structure) adjacent to the chloromethyl group is expected to significantly hinder nucleophilic substitution reactions at the primary carbon. This steric bulk is a classic example used in academic settings to illustrate the limitations of S(_N)2 reactions. pbworks.comfiveable.me
Reaction Kinetics: Neopentyl halides are known to react slowly in substitution reactions. pbworks.comquora.com While an S(_N)1 reaction might be considered due to the potential for a carbocation rearrangement to a more stable tertiary carbocation, the initial formation of a primary carbocation is energetically unfavorable. pbworks.comstackexchange.com This makes this compound an interesting substrate for studying the competition between S(_N)1 and S(_N)2 pathways, as well as potential elimination reactions.
Synthetic Utility: Chloroalkyl ethers, in general, are valuable intermediates in organic synthesis. ontosight.ai They can be used to introduce ether functionalities or act as alkylating agents. The presence of both an ether and a chloroalkane in one molecule offers potential for sequential or selective reactions.
Below is a table summarizing the structural features of this compound and their expected impact on its chemical behavior.
| Structural Feature | Expected Chemical Influence |
| Primary Alkyl Halide | Typically reactive towards S(_N)2 substitution. |
| Neopentyl-like Group | Steric hindrance significantly slows S(_N)2 reactions. pbworks.com |
| Ether Linkage | Generally unreactive under neutral or basic conditions, but can be cleaved under strongly acidic conditions. |
| Flexible Carbon Chain | Allows for conformational flexibility which could influence intramolecular interactions or reactions. |
Identification of Remaining Challenges and Unresolved Research Questions
The lack of dedicated research on this compound means that numerous questions remain unanswered. The primary challenge is the absence of empirical data to validate theoretical predictions about its reactivity and properties.
Key unresolved research questions include:
What are the precise kinetics and product distributions for nucleophilic substitution and elimination reactions under various conditions?
Can the steric hindrance of the neopentyl-like group be overcome using specialized catalysts or reaction conditions?
What is the preferred conformation of the molecule in the gas phase and in different solvents, and how does this affect its reactivity?
Are there any unique intramolecular interactions between the ether oxygen and the chloromethyl group that influence its chemical behavior?
What are the full spectroscopic characteristics (e.g., detailed NMR, IR, and mass spectrometry data) of this compound?
Proposed Avenues for Future Academic Research on this compound
The gaps in our understanding of this compound present several exciting opportunities for future academic research.
Future work should focus on systematically exploring the reactivity of this compound. This could involve studying its reactions with a wide range of nucleophiles and bases to definitively characterize the products of substitution and elimination reactions. Furthermore, the use of modern catalytic methods, such as transition-metal catalysis, could uncover novel transformations that are not possible under classical conditions. For instance, cross-coupling reactions could potentially be developed at the C-Cl bond, despite the steric hindrance.
Computational chemistry offers a powerful tool for investigating the properties and reactivity of molecules like this compound. researchgate.netacs.org Density Functional Theory (DFT) and other ab initio methods could be employed to:
Calculate the activation energies for S(_N)1, S(_N)2, and elimination pathways.
Model the transition states of these reactions.
Predict spectroscopic data to aid in experimental characterization.
Investigate the conformational landscape of the molecule.
Explore potential quantum interactions, as has been studied for other halogenated ethers. nih.gov
While general methods for the synthesis of chloroalkyl ethers exist, such as the reaction of acetals with acid halides catalyzed by zinc(II) salts, developing a high-yield, scalable synthesis specifically for this compound would be a valuable contribution. organic-chemistry.orgacs.orgacs.org Research could focus on optimizing reaction conditions, exploring alternative starting materials, and purifying the final product.
The bifunctional nature of this compound suggests it could be a useful building block in several areas of chemical research. Future studies could explore its use in:
Polymer Chemistry: As a monomer or chain-transfer agent in the synthesis of functionalized polymers.
Materials Science: As a precursor for the synthesis of novel materials with specific properties, potentially through surface functionalization. mdpi.commdpi.comresearchgate.net
Medicinal Chemistry: While a long shot without biological data, it could serve as a scaffold for the synthesis of more complex molecules to be tested for biological activity. The general class of chloroalkyl ethers has been used as intermediates in the synthesis of pharmaceuticals. ontosight.ai
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
